Pyrrocaine hydrochloride

Catalog No.
S13238865
CAS No.
2210-64-2
M.F
C14H21ClN2O
M. Wt
268.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrocaine hydrochloride

CAS Number

2210-64-2

Product Name

Pyrrocaine hydrochloride

IUPAC Name

N-(2,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

InChI

InChI=1S/C14H20N2O.ClH/c1-11-6-5-7-12(2)14(11)15-13(17)10-16-8-3-4-9-16;/h5-7H,3-4,8-10H2,1-2H3,(H,15,17);1H

InChI Key

FOZDSRIRBNRBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2.Cl

Pyrrocaine hydrochloride, chemically known as pyrrolidinoaceto-2,6-xylidide hydrochloride, is a synthetic local anesthetic developed in 1956 by Schlesinger and Gordon. It is characterized by its white crystalline powder form and is odorless. The compound has a molecular weight of approximately 268.8 g/mol and exhibits solubility in water, ethanol, and chloroform, while being practically insoluble in ether . Pyrrocaine hydrochloride is structurally similar to lidocaine but contains a heterocyclic amine (pyrrolidino) instead of the straight-chain diethylamino group found in lidocaine .

Typical of amide compounds. Notable reactions include:

  • Oxidation: Pyrrocaine can be oxidized to form 2,6-xylidine, which is a significant metabolite .
  • Hydrolysis: As an amide, pyrrocaine can also undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding acid and amine.
  • Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring may participate in nucleophilic substitution reactions, particularly with electrophiles.

These reactions are essential for understanding its metabolic pathway and potential degradation products in biological systems.

Pyrrocaine hydrochloride exhibits significant local anesthetic properties. In clinical studies, it has been shown to provide effective anesthesia comparable to lidocaine, particularly in dental procedures. Its potency is noted to be similar when used with epinephrine, producing less systemic toxicity and local irritation compared to lidocaine . The mechanism of action involves blocking sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses.

The synthesis of pyrrocaine hydrochloride typically involves several steps:

  • Formation of Intermediate Compounds: Initial reactions often involve the acylation of pyrrolidine derivatives with appropriate acyl chlorides.
  • Cyclization: The synthesis may include cyclization steps that lead to the formation of the heterocyclic structure.
  • Hydrochloride Salt Formation: Finally, the free base form of pyrrocaine is treated with hydrochloric acid to yield pyrrocaine hydrochloride.

The synthesis process is characterized by high yields and relatively simple operations using readily available reagents .

Pyrrocaine hydrochloride is primarily used as a local anesthetic in medical and dental procedures. Its applications include:

  • Dental Anesthesia: Used for infiltration and nerve block techniques.
  • Minor Surgical Procedures: Employed for localized pain management during surgeries.
  • Research: Utilized in pharmacological studies to evaluate anesthetic efficacy and safety profiles.

Studies on pyrrocaine hydrochloride have demonstrated its interactions with other drugs, particularly when combined with vasoconstrictors like epinephrine. These combinations enhance its anesthetic effect while reducing systemic absorption and potential toxicity . Additionally, interactions with other local anesthetics have been explored to assess cumulative effects on toxicity and efficacy.

Pyrrocaine hydrochloride shares structural and functional similarities with several other local anesthetics. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
LidocaineAmideStraight-chain diethylamino group; widely used.
ProcaineEsterHistorically significant; lower potency than lidocaine.
BupivacaineAmideLonger duration of action; higher cardiotoxicity risk.
MepivacaineAmideLess vasodilatory effect; suitable for short procedures.

Pyrrocaine's uniqueness lies in its specific structural modifications that confer distinct pharmacological properties compared to these similar compounds. Its reduced systemic toxicity profile makes it an attractive option for certain medical applications .

Solvent (twenty-five degrees Celsius)Approximate volume needed to dissolve one gram (millilitre)Qualitative classificationKey determinantsSource
Water (neutral)1.5 millilitreFreely solubleIonic salt formation, hydrogen bonding [1]
Boiling water12 millilitreSolubleIncreased molecular mobility [1]
Absolute ethanol8 millilitreSolubleDipolar hydrogen bonding [1]
Methanol8 gram per litre (calculated)Moderately solubleHigh dielectric constant [2]
ChloroformInsoluble at therapeutic concentrationsPractically insolubleLacking hydrogen bond donors [1]
Di-ethyl etherPractically insolublePractically insolubleLow polarity [1]
Propylene glycol (twenty-five degrees Celsius, predicted)≈ fifty milligram per millilitreReadily miscibleCo-solvent polarity [3]

Research findings

  • Conversion of the free base to the hydrochloride salt increases aqueous solubility by roughly three orders of magnitude because the protonated nitrogen forms strong ion-dipole interactions with water molecules [4].
  • Temperature elevation from twenty-five to one hundred degrees Celsius reduces the hydration sphere viscosity, so the solubility ratio (boiling water : ambient water) increases eight-fold [1].
  • Partition-coefficient data (log P 2.93 for the free base) indicate amphiphilic behaviour that favours membrane diffusion once the compound re-partitions from the hydrochloride salt after administration [2] [3].

Thermal Degradation Kinetics and Phase-Transition Analysis

ParameterHydrochloride saltFree baseExperimental or calculated noteSource
Onset of crystalline fusionTwo hundred and five degrees Celsius (sharp endotherm)Eighty-three degrees CelsiusDifferential scanning calorimetry peak for salt, melting-point tube for base [4] [5]
Boiling point (one atmosphere)Not applicable (decomposes)Three hundred sixty-nine point nine degrees CelsiusChemsrc predicted by Joback method [2]
Flash pointOne hundred seventy-seven point five degrees CelsiusOne hundred seventy-seven point five degrees CelsiusCleveland open-cup, indicates onset of oxidative degradation [2]
Vapour pressure at twenty-five degrees Celsius1.15 × 10⁻⁵ millimetre mercury1.15 × 10⁻⁵ millimetre mercurySub-volatile; thermal events dominated by solid-state processes [2]

Thermal-behaviour profile

  • Differential scanning calorimetry on the hydrochloride salt reveals a single, narrow fusion endotherm (half-height width approximately two degrees Celsius), confirming a well-ordered lattice and absence of polymorphic impurities [4].
  • Thermogravimetric analysis reported for analogous amide local anaesthetics shows negligible mass loss below two hundred degrees Celsius; therefore pyrrocaine hydrochloride is expected to remain chemically intact until close to its fusion point, at which stage amide cleavage and liberation of 2,6-dimethylaniline can occur [6] [7].
  • Calculated activation energy for hydroxide-catalysed scission of structurally related pyrrolidinyl amides is about twenty-two kilocalorie per mole, suggesting that solid-state degradation is kinetically inhibited under normal storage temperatures [8].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

268.1342410 g/mol

Monoisotopic Mass

268.1342410 g/mol

Heavy Atom Count

18

UNII

9CST8J378F

Related CAS

2210-77-7 (Parent)

Dates

Last modified: 08-10-2024

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